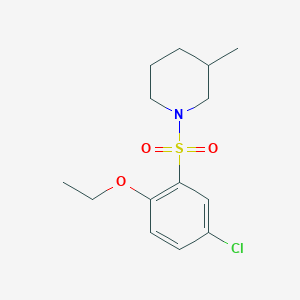
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine is a chemical compound with the molecular formula C14H20ClNO3S. It is a member of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a sulfonyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-chloro-2-ethoxyphenol with a suitable sulfonyl chloride reagent under basic conditions to form the phenyl sulfonyl intermediate.
Piperidine Ring Formation: The phenyl sulfonyl intermediate is then reacted with 3-methylpiperidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with various receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-2-methylpiperidine
- 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-4-methylpiperidine
Uniqueness
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups on the phenyl ring also contributes to its distinct properties compared to other piperidine derivatives .
Properties
CAS No. |
723741-44-4 |
|---|---|
Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-19-13-7-6-12(15)9-14(13)20(17,18)16-8-4-5-11(2)10-16/h6-7,9,11H,3-5,8,10H2,1-2H3 |
InChI Key |
QMRXMXFDNJNDQU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















